![molecular formula C9H8F3NO2 B1270740 (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid CAS No. 1228548-29-5](/img/structure/B1270740.png)
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, also known as (R)-3-amino-3-(trifluoromethyl)phenylpropionic acid, is a chiral compound that is used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, which has made it a valuable tool for scientists.
Scientific Research Applications
Biocatalysis and Pharmaceutical Intermediates
- Enzymatic Catalysis: An enzyme derived from Burkholderia cenocepacia showed potential in catalyzing the reduction of acetophenone derivatives, including those similar to (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, for producing chiral alcohols used in pharmaceuticals (Yu, Li, Lu, & Zheng, 2018).
Chemical Synthesis and Crystallography
- Rhodium Complexes Formation: The compound reacts with rhodium to form complexes, as observed in the synthesis involving amino acids like L-alanine and L-phenylglycine (Enamullah, Sharmin, Hasegawa, Hoshi, Chamayou, & Janiak, 2006).
- Triorganotin(IV) Derivatives: It has been used to create triorganotin(IV) derivatives, with potential applications in materials science (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Novel Compound Synthesis
- Synthesis of Salts: The compound has been used to synthesize salts with potential for new drug development (Safonov, Panasenko, & Knysh, 2017).
Mechanism of Action
Target of Action
It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in protein synthesis. Phenylalanine derivatives have been found to bind with high affinity to multiple receptors , suggesting that ®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid may interact with various biological targets.
Mode of Action
The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is known to participate in trifluoromethylation of carbon-centered radical intermediates , which could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s stability and bioavailability .
Result of Action
Phenylalanine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, ®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid may exhibit similar effects.
properties
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHNOGZIXICHOU-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363941 |
Source
|
Record name | (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
1228548-29-5 |
Source
|
Record name | (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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